N-(4-Amino-2-methyl-phenyl)-acetamide hydrate
Overview
Description
N-(4-Amino-2-methyl-phenyl)-acetamide hydrate is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, along with an acetamide functional group. The hydrate form indicates that the compound includes water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methyl-phenyl)-acetamide hydrate typically involves the acylation of 4-amino-2-methyl-aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the hydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process would include steps such as mixing, heating, and cooling, followed by filtration and drying to obtain the final product in its hydrate form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methyl-phenyl)-acetamide hydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(4-Amino-2-methyl-phenyl)-acetamide hydrate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methyl-phenyl)-acetamide hydrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-phenyl)-acetamide: Lacks the methyl group, which may affect its reactivity and properties.
N-(4-Methyl-phenyl)-acetamide: Lacks the amino group, leading to different chemical behavior and applications.
N-(4-Amino-2-methyl-phenyl)-propionamide: Has a propionamide group instead of an acetamide group, which can influence its chemical and biological properties.
Uniqueness
N-(4-Amino-2-methyl-phenyl)-acetamide hydrate is unique due to the presence of both an amino group and a methyl group on the phenyl ring, along with the acetamide functional group
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)acetamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.H2O/c1-6-5-8(10)3-4-9(6)11-7(2)12;/h3-5H,10H2,1-2H3,(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAZJOKUCWHCEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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